



Application of Ebv ebna3B (416-424) in Immunotherapy Research

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Compound of Interest		
Compound Name:	Ebv ebna3B (416-424)	
Cat. No.:	B15603944	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epstein-Barr virus (EBV) nuclear antigen 3B (EBNA3B) is a latent protein expressed in EBV-infected cells, playing a crucial role in the viral life cycle and the transformation of B lymphocytes. The peptide fragment spanning amino acids 416-424 of EBNA3B, with the sequence IVTDFSVIK, has been identified as an immunodominant HLA-A*11:01-restricted cytotoxic T-lymphocyte (CTL) epitope.[1][2] This characteristic makes it a significant target in the field of immunotherapy, particularly for the development of therapies against EBV-associated malignancies and for monitoring immune responses to the virus. In HLA-A11 positive individuals, CTLs targeting this epitope can constitute a significant portion of the circulating CD8+ T cell pool, reaching at least 1% during primary infection (infectious mononucleosis).[1]

These application notes provide a comprehensive overview of the use of the **Ebv ebna3B** (416-424) peptide in immunotherapy research, including detailed experimental protocols and quantitative data to guide researchers in their studies.

Data Presentation

Table 1: In Vitro Cytotoxicity of Ebv ebna3B (416-424)-Specific CTLs



Effector Cells	Target Cells	Effector:Target Ratio	Specific Lysis (%)	Reference
EBNA3B (416- 424)-specific CTL clone	Peptide-pulsed autologous PHA blasts	5:1	~40-60%	[3]
In vitro expanded T-cells from IM patient	Peptide-pulsed autologous PHA blasts	5:1	~50-70%	[1]
Polyclonal CTLs stimulated with peptide-loaded DCs	Peptide-loaded autologous PHA blasts	10:1	~30-50%	[4]

Table 2: IFN-y Release in Response to Ebv ebna3B (416-

424) Stimulation (ELISPOT Assay)

Responder Cells	Stimulant	Mean Spot Forming Units (SFU) / 10^6 PBMC	Reference
PBMC from healthy HLA-A11+ donor	Ebv ebna3B (416- 424) peptide	1654 (IQR 617–2498)	[5]
PBMC from healthy HLA-A11+ donor	Ebv ebna3B (416- 424) peptide	50-250	[6]

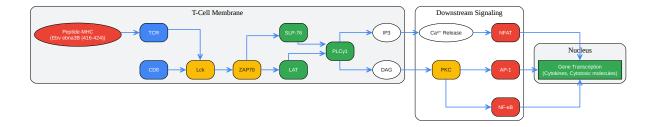
Note: IQR = Interquartile Range. The number of SFU can vary significantly between individuals.

Signaling Pathways and Experimental Workflows T-Cell Receptor (TCR) Signaling Pathway

The recognition of the **Ebv ebna3B (416-424)** peptide presented by HLA-A*11:01 on an antigen-presenting cell (APC) by a specific CD8+ T-cell initiates a cascade of intracellular



signaling events. This process, crucial for T-cell activation and effector function, is depicted below.



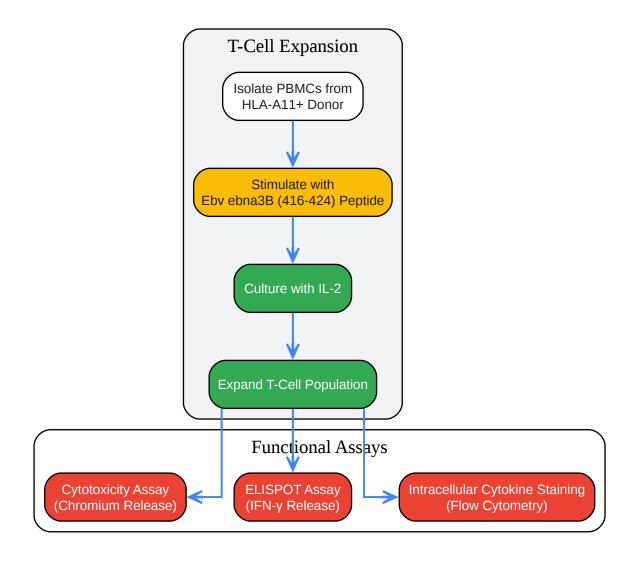
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TCR Signaling Cascade upon Peptide Recognition.

Experimental Workflow for T-Cell Expansion and Functional Assays

The following diagram illustrates a typical workflow for the expansion of **Ebv ebna3B (416-424)**-specific T-cells and their subsequent functional characterization.





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Workflow for T-Cell Expansion and Functional Analysis.

Experimental Protocols

Protocol 1: In Vitro Expansion of Ebv ebna3B (416-424)-Specific T-Cells

Objective: To expand a population of T-cells specific for the **Ebv ebna3B (416-424)** peptide from peripheral blood mononuclear cells (PBMCs).

Materials:

Ficoll-Paque PLUS



- RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Ebv ebna3B (416-424) peptide (IVTDFSVIK), sterile, high purity (>95%).
- Recombinant human Interleukin-2 (IL-2).
- PBMCs from a healthy HLA-A*11:01 positive donor.

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Wash the isolated PBMCs twice with sterile PBS.
- Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 2 x 10⁶ cells/mL.
- Add the Ebv ebna3B (416-424) peptide to the cell suspension at a final concentration of 1-10 μg/mL.
- Incubate the cells in a 24-well plate at 37°C in a 5% CO2 incubator.
- After 3 days, add recombinant human IL-2 to a final concentration of 20 U/mL.
- Restimulate the cultures every 7-10 days with peptide-pulsed, irradiated autologous PBMCs as antigen-presenting cells.
- Maintain the cultures by splitting and adding fresh medium with IL-2 as needed.
- After 2-3 weeks of expansion, the T-cell population can be assessed for specificity and function.

Protocol 2: Chromium Release Cytotoxicity Assay

Objective: To measure the cytotoxic activity of expanded **Ebv ebna3B (416-424)**-specific T-cells against target cells.

Materials:



- Expanded Ebv ebna3B (416-424)-specific T-cells (effector cells).
- Autologous B-lymphoblastoid cell line (LCL) or PHA-activated T-cell blasts (target cells).
- Ebv ebna3B (416-424) peptide.
- Sodium Chromate (51Cr).
- Fetal Bovine Serum (FBS).
- RPMI 1640 medium.
- Triton X-100.
- · Gamma counter.

Procedure:

- Target Cell Labeling:
 - Resuspend 1 x 10⁶ target cells in 100 μL of FBS.
 - Add 100 μCi of 51Cr and incubate for 1-2 hours at 37°C, mixing every 15 minutes.
 - Wash the labeled target cells three times with RPMI 1640 medium to remove excess 51Cr.
 - Resuspend the cells in complete medium at 1 x 10⁵ cells/mL.
- · Peptide Pulsing of Target Cells:
 - Incubate the labeled target cells with 1 µg/mL of Ebv ebna3B (416-424) peptide for 1 hour at 37°C.
 - Wash the cells to remove unbound peptide.
- Cytotoxicity Assay:
 - Plate 1 x 10⁴ labeled and peptide-pulsed target cells per well in a 96-well round-bottom plate.



- Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
- For spontaneous release control, add medium only to target cells.
- For maximum release control, add 1% Triton X-100 to target cells.
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
- Measurement of 51Cr Release:
 - Centrifuge the plate at 200 x g for 5 minutes.
 - Carefully collect 100 μL of supernatant from each well.
 - Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
 - Percent specific lysis = [(Experimental release Spontaneous release) / (Maximum release Spontaneous release)] x 100.

Protocol 3: IFN-y ELISPOT Assay

Objective: To quantify the number of **Ebv ebna3B (416-424)**-specific T-cells that secrete IFN-y upon stimulation.

Materials:

- Human IFN-y ELISPOT kit (containing capture antibody, detection antibody, and substrate).
- PVDF-bottom 96-well plates.
- Ebv ebna3B (416-424) peptide.
- PBMCs or expanded T-cells.
- RPMI 1640 medium with 10% FBS.
- Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).



ELISPOT plate reader.

Procedure:

- Plate Coating:
 - Coat the ELISPOT plate wells with anti-human IFN-y capture antibody overnight at 4°C.
 - Wash the plate four times with sterile PBS.
 - Block the wells with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.
- · Cell Plating and Stimulation:
 - Remove the blocking medium.
 - Add 2-4 x 10⁵ PBMCs or 1 x 10⁵ expanded T-cells per well.
 - Add the **Ebv ebna3B (416-424)** peptide to the appropriate wells at a final concentration of $5-10 \, \mu g/mL$.
 - Include negative control wells (cells only) and positive control wells (cells with PHA or anti-CD3).
 - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Detection:
 - Wash the plate six times with PBS containing 0.05% Tween-20 (PBST).
 - Add the biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
 - Wash the plate six times with PBST.
 - Add streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase and incubate for 1 hour at room temperature.
 - Wash the plate six times with PBST.



- Spot Development:
 - Add the substrate solution (e.g., BCIP/NBT) and incubate until distinct spots emerge.
 - Stop the reaction by washing the plate with distilled water.
 - Allow the plate to dry completely.
- Analysis:
 - Count the number of spots in each well using an automated ELISPOT reader.
 - The results are expressed as the number of spot-forming units (SFU) per million cells.

Conclusion

The **Ebv ebna3B (416-424)** peptide is a valuable tool in immunotherapy research, enabling the study of EBV-specific T-cell responses and the development of novel therapeutic strategies. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at harnessing the immune system to combat EBV-associated diseases. The immunodominant nature of this epitope in a significant portion of the population makes it a prime candidate for peptide-based vaccines and a key component in the generation of T-cells for adoptive immunotherapy. Further research into the clinical applications of targeting this specific epitope is warranted and holds promise for the treatment of EBV-related malignancies.

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